1-Amino-4-methylanthracene-9,10-dione
Description
Properties
CAS No. |
4947-16-4 |
|---|---|
Molecular Formula |
C15H11NO2 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
1-amino-4-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H11NO2/c1-8-6-7-11(16)13-12(8)14(17)9-4-2-3-5-10(9)15(13)18/h2-7H,16H2,1H3 |
InChI Key |
PHTDHFYUHFJDJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)N)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Photophysical Investigations
Vibrational Spectroscopy Analysis for Molecular Structure
Specific FT-IR spectral data, including characteristic vibrational frequencies and assignments for 1-Amino-4-methylanthracene-9,10-dione, are not available in the searched resources.
Detailed Raman spectroscopic data and analysis for 1-Amino-4-methylanthracene-9,10-dione could not be located.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Specific ¹H NMR chemical shifts, coupling constants, and spectral assignments for the protons of 1-Amino-4-methylanthracene-9,10-dione are not documented in the available literature.
The ¹³C NMR spectrum, including chemical shifts for the carbon atoms of 1-Amino-4-methylanthracene-9,10-dione, has not been reported in the searched scientific literature.
Electronic Absorption and Emission Spectroscopy
Detailed photophysical data, such as UV-Vis absorption maxima (λmax), molar extinction coefficients, fluorescence emission maxima, and quantum yields for 1-Amino-4-methylanthracene-9,10-dione, are not available.
Due to the absence of specific data for the target compound, the requested article with interactive data tables and detailed research findings cannot be generated at this time.
Fluorescence Spectroscopy and Quantum Yield Analysis
Aminoanthraquinone derivatives often exhibit fluorescence, and their emission properties are highly sensitive to the molecular structure and the solvent environment. The fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process, can vary significantly.
For 1-amino-9,10-anthraquinone, the fluorescence quantum yields are unusually higher in nonpolar solvents compared to more polar solvents. researchgate.net This is indicative of different de-excitation pathways in varying solvent polarities. The related compound, 1-aminoanthracene, has a reported fluorescence quantum yield of 0.61 in cyclohexane. aatbio.com In contrast, 9-aminoanthracene (B1202694) (9AA) in methanol (B129727) exhibits a quantum yield of 19%. nih.gov
The fluorescence of these compounds can be influenced by factors such as intramolecular hydrogen bonding and the formation of different structural conformers in the excited state. researchgate.net
Table 2: Fluorescence Quantum Yields for Selected Amino-substituted Anthracenes
| Compound | Solvent | Quantum Yield (Φf) |
|---|---|---|
| 1-Aminoanthracene | Cyclohexane | 0.61 aatbio.com |
| 9-Aminoanthracene | Methanol | 0.19 nih.gov |
Time-Resolved Fluorescence Measurements and Lifetime Determinations
Time-resolved fluorescence spectroscopy provides information about the lifetime of the excited state (τf). The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. For 1-amino-9,10-anthraquinone, the fluorescence lifetimes are notably higher in nonpolar solvents. researchgate.net The fluorescence decay kinetics for this compound are strongly temperature-dependent in nonpolar solvents, while they are temperature-independent in solvents of moderate to higher polarities. researchgate.net This suggests different excited-state deactivation mechanisms are at play in different solvent environments. researchgate.net
The fluorescence lifetime can be influenced by various non-radiative decay processes. The difference between the theoretically calculated "natural" lifetime and the experimentally measured lifetime can provide insights into the flexibility of the molecule in the excited state. nih.gov
Solvatochromic Behavior and Solvent Polarity Effects on Photophysical Properties
Solvatochromism refers to the change in the color of a solution of a chemical with a change in the solvent polarity. Aminoanthraquinones often exhibit positive solvatochromism, where the absorption and emission maxima shift to longer wavelengths (a bathochromic shift) as the solvent polarity increases. mdpi.comrsc.org This phenomenon is indicative of an intramolecular charge transfer (ICT) character in the excited state, where the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. rsc.orgresearchgate.net
Studies on various amino-substituted anthraquinones have shown that the Stokes shift, which is the difference between the absorption and emission maxima, correlates with solvent polarity parameters. nih.gov This relationship can be used to estimate the change in dipole moment upon excitation. For several aminoanthraquinones, the excited-state dipole moments have been found to be higher than their ground-state counterparts, confirming a significant redistribution of electron density in a more polar excited state. nih.gov The photophysical properties of these dyes are also affected by specific solvent interactions, such as intermolecular hydrogen bonding between the dye and protic solvents. nih.gov
Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For derivatives of 1-amino-4-methylanthracene-9,10-dione, mass spectrometry confirms the molecular formula and provides insights into the stability of different parts of the molecule.
The electron ionization (EI) mass spectrum of the related compound 1-amino-4-bromo-2-methyl-9,10-anthracenedione shows a molecular ion peak corresponding to its molecular weight. nist.gov Similarly, liquid chromatography-mass spectrometry (LC/MS) has been used to confirm the structure of various 4-substituted 1-amino-9,10-anthraquinones, with the protonated molecular ion [M+H]+ being observed. nih.gov
Fragmentation patterns can reveal characteristic losses of substituents. For instance, in the mass analysis of a Co(III) complex of 1-amino-4-hydroxy-9,10-anthraquinone, a fragment corresponding to the loss of a carbon-bound -NH2 group was observed. nih.gov The dissociation of hydroxylethylamino-anthraquinone ions can involve the elimination of a hydroxyethyl (B10761427) radical. researchgate.net
Computational and Theoretical Studies of 1 Amino 4 Methylanthracene 9,10 Dione Electronic Structure and Reactivity
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are instrumental in providing a detailed understanding of the geometric and electronic properties of molecules. These methods, rooted in quantum mechanics, can predict molecular geometries, orbital energies, and charge distributions with a high degree of accuracy.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its favorable balance between accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For 1-Amino-4-methylanthracene-9,10-dione, DFT methods, often employing the B3LYP functional with a basis set such as 6-31G*, are used to perform geometry optimization. This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface.
Table 1: Illustrative Optimized Geometrical Parameters for an Anthraquinone (B42736) Derivative (Example Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C=O | 1.23 | - | - |
| C-N | 1.36 | C-C-N: 121.0 | H-N-C-C: 0.0 |
| C-C (aromatic) | 1.40 | C-C-C: 120.0 | - |
| C-CH3 | 1.51 | C-C-C(H3): 120.5 | H-C-C-C: 60.0 |
Note: This table provides example data typical for substituted anthraquinones, as specific calculated values for 1-Amino-4-methylanthracene-9,10-dione were not available in the searched literature.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most easily removed, relating to the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that most readily accepts an electron, indicating its electron-accepting capability.
For 1-Amino-4-methylanthracene-9,10-dione, the HOMO is expected to be localized primarily on the electron-donating amino group and the aromatic ring, while the LUMO is likely centered on the electron-withdrawing anthraquinone core, particularly the carbonyl groups. The energies of these orbitals, E(HOMO) and E(LUMO), are important quantum chemical descriptors. A higher E(HOMO) suggests a better electron donor, while a lower E(LUMO) indicates a better electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = E(LUMO) - E(HOMO)), is a key indicator of a molecule's kinetic stability and its electronic excitation properties. A small energy gap is associated with high chemical reactivity and suggests that the molecule will absorb light at longer wavelengths.
The electronic properties of molecules like 1-Amino-4-methylanthracene-9,10-dione can be significantly influenced by their environment, such as the polarity of the solvent. Computational studies often investigate these effects by incorporating a solvent model, like the Polarizable Continuum Model (PCM), into the DFT calculations. In polar solvents, molecules with significant charge separation in their excited state can be stabilized, which may lead to a reduction in the HOMO-LUMO gap and a red shift (shift to longer wavelengths) in their absorption spectra.
Table 2: Illustrative HOMO-LUMO Energies and Gap for a Substituted Anthraquinone in Different Solvents (Example Data)
| Solvent | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Gas Phase | -6.20 | -2.80 | 3.40 |
| Toluene | -6.15 | -2.85 | 3.30 |
| Acetonitrile | -6.10 | -2.95 | 3.15 |
| Water | -6.05 | -3.00 | 3.05 |
Note: This table provides example data to illustrate the trend of solvent effects on frontier orbital energies. Specific calculated values for 1-Amino-4-methylanthracene-9,10-dione were not available in the searched literature.
The presence of both an electron-donating group (amino) and an electron-withdrawing group (anthraquinone core) in 1-Amino-4-methylanthracene-9,10-dione suggests the possibility of intramolecular charge transfer (ICT) upon electronic excitation. When the molecule absorbs light, an electron can be promoted from the HOMO to the LUMO. If the HOMO and LUMO are spatially separated, this excitation results in a net transfer of electron density from the donor part of the molecule to the acceptor part.
DFT calculations can quantify this charge transfer by analyzing the electron density distribution in the ground and excited states. Natural Bond Orbital (NBO) analysis is a common technique used to calculate the partial charges on each atom, providing a clear picture of the charge distribution and how it changes upon excitation. This charge transfer character is fundamental to the photophysical properties of the molecule, including its fluorescence and solvatochromism.
While DFT provides high accuracy, its computational cost can be a limitation for very large systems or for high-throughput screening. Semi-empirical methods offer a faster alternative by incorporating parameters derived from experimental data to simplify the quantum mechanical calculations. Methods like Austin Model 1 (AM1), Parametric Method 3 (PM3), and Modified Neglect of Diatomic Overlap (MNDO) are often used for initial geometry optimizations and to obtain qualitative insights into the electronic structure.
For simulating electronic absorption spectra, methods specifically parameterized for spectroscopic calculations, such as ZINDO/S (Zerner's Intermediate Neglect of Differential Overlap/Spectroscopic), are particularly useful. These methods can predict the wavelengths of maximum absorption (λmax) and the intensities of electronic transitions. For substituted anthraquinones, ZINDO/S calculations performed on geometries optimized by methods like AM1 have shown good agreement with experimental spectra, helping to assign the observed absorption bands to specific electronic transitions (e.g., n→π* or π→π* transitions).
Table 3: Comparison of Computational Methods for Studying Anthraquinone Derivatives
| Method | Strengths | Common Applications |
|---|---|---|
| DFT (e.g., B3LYP) | Good balance of accuracy and cost; reliable for geometries, energies, and electronic properties. | Geometry optimization, conformational analysis, FMO analysis, charge distribution. |
| AM1, PM3, MNDO | Computationally very fast; good for large molecules and initial screenings. | Preliminary geometry optimizations, calculation of heats of formation. |
Basis Set Selection and Methodological Considerations for Accuracy
The accuracy of computational predictions for the electronic structure and properties of molecules like 1-Amino-4-methylanthracene-9,10-dione is fundamentally dependent on the chosen theoretical method and basis set. In the field of computational chemistry, Density Functional Theory (DFT) is a widely employed method for studying anthraquinone derivatives due to its balance of computational cost and accuracy.
Theoretical investigations on analogous compounds, such as 1,4-bis(amino)anthracene-9,10-diones, have utilized ab initio level calculations with specific basis sets to assess electronic properties. For instance, studies have employed the 6-31G** basis set to understand how substitutions on the anthraquinone core affect the frontier molecular orbitals. psu.edursc.org This basis set, a type of Pople-style split-valence basis set, includes polarization functions on heavy atoms and hydrogen (indicated by the **) to provide a more accurate description of the electron distribution in the molecule.
For another related compound, 1,4-dimethoxy-2-nitro-3-methylanthracene-9,10-dione, theoretical simulations of its Raman spectra were conducted using the DFT/B3PW91 level of theory. researchgate.net The B3PW91 functional is a hybrid functional that combines Becke's three-parameter exchange functional with the Perdew-Wang 1991 correlation functional, often yielding reliable results for vibrational and electronic properties of organic molecules. researchgate.net The selection of such methods and basis sets is crucial for obtaining results that correlate well with experimental data.
Table 1: Methodologies Used in Computational Studies of Anthraquinone Derivatives
| Compound Studied | Theoretical Method | Basis Set | Application |
|---|---|---|---|
| 1,4-bis(alkylamino)anthracene-9,10-diones | Ab initio RHF | 6-31G** | Electronic properties, Frontier orbital energies |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface illustrates regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.
While specific MEP maps for 1-Amino-4-methylanthracene-9,10-dione are not available, the general principles can be applied. For an anthraquinone derivative with an amino (-NH₂) and a methyl (-CH₃) group, the MEP map would be expected to show specific features. The region around the electronegative oxygen atoms of the quinone carbonyl groups would exhibit a strong negative potential (typically colored red or yellow), indicating a propensity to interact with electrophiles or positive centers. Conversely, the area around the amino group's hydrogen atoms would display a positive potential (typically colored blue), highlighting them as sites for potential nucleophilic interaction or hydrogen bonding. The methyl group, being a weak electron donor, would slightly modulate the electron density of the aromatic system. These maps provide a qualitative prediction of how the molecule will interact with other reagents or biological targets.
Theoretical Investigations of Aromaticity and Electron Delocalization
The aromaticity and electron delocalization of the anthraquinone core are central to its chemical stability and electronic properties. Computational methods can quantify the degree of aromaticity in the different rings of the structure. One common method is the calculation of Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of a ring. Negative NICS values typically indicate aromatic character, while positive values suggest anti-aromaticity.
In studies of substituted anthraquinones and their lithiated derivatives, NICS calculations have been used to assess the stability of the ring systems. polyu.edu.hkrsc.org For 1-Amino-4-methylanthracene-9,10-dione, the two terminal benzene (B151609) rings are expected to exhibit significant aromatic character. The central quinoid ring, however, is generally considered non-aromatic. The presence of the electron-donating amino and methyl groups would influence the electron density distribution across the entire π-system, subtly affecting the degree of delocalization and, consequently, the chemical reactivity of the molecule.
Computational Prediction of Non-Linear Optical (NLO) Properties
Molecules with extensive π-conjugated systems and significant charge asymmetry, often arising from donor-acceptor groups, can exhibit non-linear optical (NLO) properties. These properties are of interest for applications in optoelectronics and materials science. Computational chemistry allows for the prediction of NLO properties, such as the first hyperpolarizability (β), which quantifies the second-order NLO response.
The structure of 1-Amino-4-methylanthracene-9,10-dione, featuring an electron-donating amino group and a π-accepting anthraquinone core, suggests potential for NLO activity. Although direct computational data for this molecule is lacking, studies on other amino-substituted anthraquinones provide a relevant framework. For instance, quantum chemical calculations using DFT have been employed to evaluate the first hyperpolarizability (β) of related dyes. These studies confirm that the presence of strong donor groups, like an amino group, can enhance the third-order susceptibility and lead to a significant NLO response.
Chemical Reactivity and Derivatization Pathways of 1 Amino 4 Methylanthracene 9,10 Dione
Influence of Substituents on Anthraquinone (B42736) Core Reactivity
Substituents on the anthraquinone nucleus profoundly alter its electronic properties and, consequently, its chemical reactivity. google.com The core structure consists of three fused rings with two keto groups at positions 9 and 10. google.com These electron-withdrawing keto groups deactivate the central ring towards electrophilic attack and activate the terminal rings for nucleophilic substitution.
In 1-Amino-4-methylanthracene-9,10-dione, the amino (-NH₂) and methyl (-CH₃) groups are located on one of the terminal rings (ring A). Both are electron-donating groups (EDGs) through resonance (mesomeric effect) for the amino group and induction for the methyl group. nih.gov This has several key consequences:
Increased Electron Density: The EDGs increase the electron density of the aromatic ring to which they are attached, making it more susceptible to electrophilic attack compared to the unsubstituted ring. nih.gov
Activation of Specific Positions: The powerful ortho, para-directing nature of the amino group strongly activates the positions ortho and para to it for electrophilic substitution. In this specific molecule, the 2- and 4-positions are activated by the 1-amino group. Since the 4-position is already occupied by a methyl group, the 2-position becomes the primary site for electrophilic attack.
Modification of Redox Potential: Electron-donating groups like amino and methyl increase the electron density within the aromatic system, which leads to characteristic cathodic (more negative) shifts of the reduction potential. nih.gov This makes the substituted anthraquinone easier to oxidize and harder to reduce compared to the unsubstituted parent compound. nih.govcolab.ws For instance, a complete methylation of an anthraquinone can improve its reduction window by approximately 0.4 V. nih.govcolab.ws
Conversely, electron-withdrawing groups (EWGs), such as halogens, nitro, or sulfonic acid groups, have the opposite effect. They decrease the electron density of the ring system, making it less reactive towards electrophiles and more susceptible to nucleophilic attack. EWGs also result in a positive shift of the reduction potential. nih.gov
Electrophilic Aromatic Substitution (SEAr) Reactions
The electron-donating amino and methyl groups on 1-Amino-4-methylanthracene-9,10-dione activate the substituted ring (positions 1-4) towards electrophilic aromatic substitution. The unsubstituted ring (positions 5-8) is deactivated by the quinone carbonyls. The strong activating and ortho, para-directing effect of the amino group at position 1 primarily directs incoming electrophiles to the 2-position.
Common electrophilic aromatic substitution reactions applicable to activated anthraquinone derivatives include:
Sulfonation: The introduction of a sulfonic acid group (-SO₃H) is a key reaction. For example, the sulfonation of 1-aminoanthraquinone (B167232) with chlorosulfonic acid or sulfuric acid yields 1-aminoanthraquinone-2-sulfonic acid. colab.wsgoogle.com This indicates that for 1-Amino-4-methylanthracene-9,10-dione, sulfonation would be expected to occur at the 2-position. Photochemical methods can also be used; irradiation of 1-aminoanthraquinone with visible light in the presence of sodium sulfite (B76179) exclusively produces sodium 1-aminoanthraquinone-2-sulphonate. rsc.org
Nitration: Nitration introduces a nitro group (-NO₂) onto the aromatic ring. While nitration of unsubstituted anthraquinone primarily yields 1-nitroanthraquinone, the directing effects of the existing substituents in 1-Amino-4-methylanthracene-9,10-dione would govern the position of nitration. google.comacs.org Given the strong activation by the amino group, nitration would likely occur on the substituted ring, although the specific conditions would be critical to control the reaction and avoid oxidation of the amino group. rsc.orgrsc.org
Halogenation: Halogens like bromine and chlorine can be introduced onto the anthraquinone nucleus. For instance, bromination can be used to prepare haloanthraquinone derivatives that serve as versatile building blocks for further functionalization. mdpi.com The position of halogenation on 1-Amino-4-methylanthracene-9,10-dione would again be directed by the activating groups, targeting the 2-position.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a prominent reaction pathway for anthraquinones, particularly for derivatives bearing a leaving group, such as a halogen, on the ring. The reaction involves the attack of a nucleophile and the displacement of the leaving group. This pathway is fundamental for synthesizing a wide array of functionalized anthraquinones.
A key example is the amination of haloanthraquinones. For instance, 1-amino-4-bromoanthraquinone derivatives are important precursors for synthesizing various dyes and biologically active compounds. researchgate.net They can react with a variety of alkyl, aryl, and aralkylamines through copper-catalyzed Ullmann condensation reactions to produce 1-amino-4-(substituted)aminoanthraquinone derivatives. researchgate.netnih.gov This demonstrates a viable pathway for further derivatization at the 4-position if a halogen were present instead of the methyl group. Similarly, amination of 1,4-dihydroxyanthraquinone with butylamine (B146782) has been shown to occur via a nucleophilic substitution mechanism. mdpi.com
The reactivity in SNAr reactions is highly dependent on the reaction conditions, the nature of the nucleophile, the leaving group, and the catalyst used. researchgate.netoup.com
Carbon-Carbon Bond Formation at the Anthraquinone Nucleus
Creating new carbon-carbon bonds on the anthraquinone core is essential for synthesizing more complex structures. This is often achieved through modern cross-coupling reactions, which typically require a halogenated anthraquinone precursor.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron species (like a boronic acid) with an organohalide. wikipedia.org It has been successfully applied to chloroanthraquinones and bromoanthraquinones to produce arylated anthraquinones. mdpi.comresearchgate.net For example, a 1,4-dibromoanthraquinone can be coupled with arylboronic acids to yield 1,4-diarylanthraquinones. mdpi.com This methodology could be applied to a halogenated derivative of 1-Amino-4-methylanthracene-9,10-dione to introduce new aryl or alkyl groups.
Hauser Annulation: This method is used to construct the anthraquinone ring system itself, involving the reaction of a cyanophthalide (B1624886) with a cyclohexenone derivative, followed by aromatization. beilstein-journals.org
Enzyme-Catalyzed C-C Bond Formation: In biosynthesis, enzymes can catalyze C-C bond formation. For example, the enzyme TnmK1 has been identified as responsible for linking an anthraquinone moiety to an enediyne core via a Michael addition, highlighting nature's strategy for constructing complex anthraquinone-containing natural products. nih.gov
Carbon-Heteroatom Bond Formation (C-N, C-O, C-S, C-Hal, C-Se, C-B, C-P)
Beyond C-C and C-N bonds, the formation of bonds between carbon and other heteroatoms expands the chemical diversity and functional properties of anthraquinone derivatives.
C-N Bond Formation: As discussed under SNAr reactions, the Ullmann condensation is a classic and effective method for forming C-N bonds by reacting haloanthraquinones with amines. researchgate.netnih.gov
C-O Bond Formation: C-O bonds can be formed through nucleophilic substitution of a halogen with an alcohol or phenol. A photo-induced, metal-free methodology for intramolecular C-O bond formation has been developed, which relies on the photolytic activation of a C-Cl bond. rsc.org
C-S Bond Formation: Carbon-sulfur bonds can be introduced through several methods.
Photochemical reaction of 1-aminoanthraquinone with sodium sulfide (B99878) leads to the formation of a C-S bond, yielding sodium 1-aminoanthraquinone-2-thiolate. rsc.org
Nucleophilic substitution of a chloroanthraquinone with a thiophenol can be used to synthesize thioether derivatives, such as 1-(4-hydroxyphenylthio)anthracene-9,10-dione. lew.ro
Palladium-catalyzed reactions can also be employed for the formation of C-S bonds. beilstein-journals.org
C-Hal Bond Formation: As mentioned in the context of SEAr reactions, direct halogenation can introduce chlorine or bromine onto the anthraquinone ring system. beilstein-journals.org These halogenated derivatives are crucial intermediates for many C-C and C-heteroatom bond-forming reactions. researchgate.net
C-P Bond Formation: Carbon-phosphorus bonds have been formed on the anthraquinone scaffold. The reaction of 1-amino-2,4-dibromoanthraquinone (B109406) with tri-n-butylphosphine in the presence of a copper catalyst results in the substitution of a bromine atom to give a phosphonium (B103445) salt, thus forming a direct C-P bond. oup.com The biosynthesis of natural products containing C-P bonds involves unique enzymatic pathways. nih.gov
C-Se Bond Formation: While specific examples for selenium bond formation on 1-Amino-4-methylanthracene-9,10-dione are not readily available, general methods for C-Se bond formation in organic synthesis could potentially be adapted.
C-B Bond Formation: The synthesis of borylated anthraquinones is less common. However, the Suzuki-Miyaura reaction, which utilizes organoboron compounds, is a major tool in anthraquinone chemistry, implying that methods to create borylated anthraquinone precursors exist, likely through reactions like Miyaura borylation on a haloanthraquinone. wikipedia.org Photorearrangements enabled by energy transfer catalysis represent a modern approach to synthesizing borylated cyclic structures. nih.gov
Redox Chemistry and Electrochemical Properties of Anthraquinone Derivatives
The redox behavior of anthraquinones is a defining characteristic and central to many of their applications, from industrial dye synthesis to energy storage. wikipedia.orgwikipedia.org The quinone moiety can undergo reversible reduction, typically in two single-electron steps.
In aprotic solvents, anthraquinones undergo two sequential and reversible one-electron reductions. nih.gov The first reduction forms a stable radical anion (semiquinone), and the second reduction forms a dianion.
AQ + e⁻ ⇌ [AQ]•⁻ (Semiquinone) [AQ]•⁻ + e⁻ ⇌ [AQ]²⁻ (Dianion)
The stability of the semiquinone radical anion is a key feature of the anthraquinone system. The potential at which these reductions occur is highly sensitive to the nature and position of substituents on the rings. As noted earlier, electron-donating groups like the amino and methyl groups in 1-Amino-4-methylanthracene-9,10-dione make the reduction potentials more negative compared to unsubstituted anthraquinone. nih.gov This tunability of redox potentials through substitution is a powerful tool for designing anthraquinone derivatives with specific electrochemical properties for applications such as redox flow batteries. nih.gov
The table below summarizes the effect of different reaction types on the 1-Amino-4-methylanthracene-9,10-dione core, highlighting the likely position of reaction and the key transformations involved.
| Reaction Type | Sub-Type/Reaction Name | Expected Site of Reaction | Transformation | Reference |
|---|---|---|---|---|
| Electrophilic Aromatic Substitution (SEAr) | Sulfonation | 2-position | C-H → C-SO₃H | colab.ws, rsc.org |
| Electrophilic Aromatic Substitution (SEAr) | Nitration | 2-position | C-H → C-NO₂ | google.com |
| Nucleophilic Aromatic Substitution (SNAr) | Ullmann Condensation (on halo-derivative) | Position of Halogen | C-Hal → C-NR₂ | researchgate.net, nih.gov |
| Carbon-Carbon Bond Formation | Suzuki-Miyaura Coupling (on halo-derivative) | Position of Halogen | C-Hal → C-Aryl/Alkyl | researchgate.net, mdpi.com |
| Carbon-Heteroatom Bond Formation | Photochemical Sulfidation | 2-position | C-H → C-S⁻ | rsc.org |
| Carbon-Heteroatom Bond Formation | Phosphine Substitution (on halo-derivative) | Position of Halogen | C-Hal → C-P⁺R₃ | oup.com |
| Redox Reaction | One-Electron Reduction | Quinone Carbonyls | C=O → C-O•⁻ (Semiquinone) | nih.gov |
Effect of Electron-Donating Substituents on Redox Potentials
The electrochemical properties of the anthraquinone scaffold are significantly influenced by the nature and position of its substituents. In the case of 1-amino-4-methylanthracene-9,10-dione, both the amino (-NH2) and methyl (-CH3) groups are electron-donating, which has a pronounced effect on the redox potentials of the molecule.
Theoretical and experimental studies on various anthraquinone derivatives have established that the introduction of electron-donating groups generally lowers the reduction potential of the anthraquinone core. acs.orgresearchgate.netnih.gov This is attributed to the increased electron density on the aromatic system, which makes the addition of an electron (reduction) less favorable. Computational studies have shown that the substitution of electron-donating groups is crucial for modifying the reduction window of anthraquinone. acs.orgresearchgate.net For instance, comprehensive methylation of an anthraquinone derivative can enhance its reduction window by approximately 0.4 V. acs.orgresearchgate.netjcesr.org
The position of the substituents also plays a role in determining the extent of their electronic influence on the redox potentials. nih.gov In 1-amino-4-methylanthracene-9,10-dione, both substituents are located on the same aromatic ring as one of the carbonyl groups, which allows for significant electronic communication and modification of the electrochemical properties.
To illustrate the impact of electron-donating substituents on the redox potentials of the anthraquinone core, the following table presents data for related compounds. It is important to note that these values are for analogue compounds and are presented here to demonstrate the general trends.
Table 1: Redox Potentials of Selected Anthraquinone Derivatives
| Compound | First Reduction Potential (V) | Second Reduction Potential (V) | Solvent | Reference Electrode |
| 1-Amino-4-hydroxy-9,10-anthraquinone | -0.770 | -1.308 | Anhydrous DMSO | Ag/AgCl |
| 1-Amino-4-hydroxy-9,10-anthraquinone | -0.785 | -1.258 | Anhydrous DMF | Ag/AgCl |
Data presented is for analogue compounds to illustrate the effect of electron-donating groups. nih.gov
The data clearly shows that the presence of electron-donating groups leads to more negative reduction potentials. Based on these established principles, it can be inferred that 1-amino-4-methylanthracene-9,10-dione would also exhibit a lower reduction potential compared to unsubstituted anthraquinone. The combined electron-donating effects of the amino and methyl groups would increase the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more difficult to reduce.
Exploration of Structure Property Relationships in 1 Amino 4 Methylanthracene 9,10 Dione Derivatives
Correlating Molecular Structure with Spectroscopic Features
The spectroscopic characteristics of 1-amino-4-methylanthracene-9,10-dione derivatives are intrinsically linked to their molecular framework. Variations in substitution patterns and the electronic nature of substituents profoundly influence their absorption and emission of electromagnetic radiation.
The electronic absorption spectra of amino- and hydroxy-substituted anthraquinones are a key feature for understanding the effects of hydrogen bonding, solvent polarity, and the nature of substituents on spectral shifts. The position and intensity of absorption bands in the UV-Visible spectrum are strongly affected by the nature of the substituents. Generally, aminoanthraquinones exhibit intramolecular charge transfer (ICT) from the electron-donating amino groups to the electron-accepting anthraquinone (B42736) core, which gives rise to their characteristic colors.
The introduction of an amino group at the 1-position and a methyl group at the 4-position of the anthraquinone scaffold results in a significant bathochromic (red) shift of the absorption maximum compared to the parent anthraquinone. This is due to the charge transfer character of the lowest energy electronic transition. The solvatochromic properties of these derivatives, where the absorption and fluorescence maxima shift with solvent polarity, further underscore the role of ICT. In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red shift in the emission wavelength.
Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule. For instance, the stretching vibrations of the amino group (N-H) and the carbonyl groups (C=O) are characteristic. Intramolecular hydrogen bonding between the amino group at the 1-position and the adjacent carbonyl group at the 9-position can be observed as a shift in the vibrational frequencies of these groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in elucidating the precise connectivity and chemical environment of atoms within the molecule. The chemical shifts of the aromatic protons are influenced by the electron-donating and electron-withdrawing nature of the substituents, providing insights into the electron distribution within the aromatic system.
A comparative look at the spectroscopic data of related compounds highlights these relationships:
| Compound | Substitution Pattern | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Key IR Bands (cm⁻¹) |
|---|---|---|---|---|
| 1-Aminoanthraquinone (B167232) | 1-NH₂ | ~480 | ~580 | ν(N-H) ~3300-3400, ν(C=O) ~1630-1670 |
| 1,4-Diaminoanthraquinone | 1,4-(NH₂)₂ | ~550-590 | ~610-650 | ν(N-H) ~3300-3450, ν(C=O) ~1610-1650 |
| 1-Amino-4-hydroxyanthraquinone | 1-NH₂, 4-OH | ~530-565 | Not always reported | ν(O-H) ~3200-3400, ν(N-H) ~3300-3400, ν(C=O) ~1620-1660 |
Relationship between Substituent Effects and Electronic Properties
The electronic properties of the 1-amino-4-methylanthracene-9,10-dione core can be finely tuned by the introduction of various substituents. These modifications alter the energy levels of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which in turn dictates the optical and electrochemical behavior of the molecule.
The introduction of electron-donating groups (EDGs), such as amino (-NH₂), hydroxyl (-OH), and alkyl groups (e.g., -CH₃), into the anthraquinone nucleus generally raises the energy of the HOMO. This is because these groups donate electron density to the aromatic system, making it easier to remove an electron. Conversely, the introduction of electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, tends to lower the energy of the LUMO by withdrawing electron density, making the molecule a better electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the color and reactivity of the compound. EDGs typically decrease the HOMO-LUMO gap, resulting in a bathochromic shift in the absorption spectrum (a shift to longer wavelengths and thus, a deeper color). For instance, the amino group in 1-amino-4-methylanthracene-9,10-dione acts as a potent EDG. EWGs also tend to decrease the HOMO-LUMO gap by stabilizing the LUMO.
The following table summarizes the general effects of EDGs and EWGs on the electronic properties of the anthraquinone core:
| Substituent Type | Example Groups | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap | Resulting Optical Effect |
|---|---|---|---|---|---|
| Electron-Donating (EDG) | -NH₂, -OH, -OR, -CH₃ | Increase | Minor change | Decrease | Bathochromic shift (red shift) |
| Electron-Withdrawing (EWG) | -NO₂, -CN, -C(O)R, -SO₃H | Minor change | Decrease | Decrease | Bathochromic shift (red shift) |
The position of the substituents on the anthraquinone skeleton has a profound impact on the electronic and optical properties of the resulting isomers. For instance, comparing 1,4-disubstituted with 1,5-disubstituted aminoanthraquinones reveals significant differences in their absorption spectra. The 1,4-substitution pattern generally leads to a more significant bathochromic shift compared to the 1,5-substitution. This is attributed to a more effective intramolecular charge transfer in the 1,4-isomer, where the electron-donating groups are positioned on the same benzene (B151609) ring as one of the carbonyl groups, facilitating a "push-pull" electronic effect across the molecule.
Theoretical calculations have shown that 1,4-disubstituted anthraquinone derivatives tend to have a lower HOMO-LUMO energy gap compared to their 1,5- or 2,6-disubstituted counterparts, leading to deeper colors. This highlights the importance of the relative positioning of donor and acceptor moieties within the molecular framework for tuning the optical properties.
Structure-Reactivity Correlations
The relationship between the molecular structure of 1-amino-4-methylanthracene-9,10-dione derivatives and their chemical reactivity is a cornerstone of their application, particularly in medicinal chemistry. Many amino-substituted anthraquinones are recognized for their potential as anticancer agents. nih.gov
For example, the presence of amino groups at the 1- and 4-positions is often associated with enhanced anticancer activity. These groups can form hydrogen bonds with the DNA backbone, further stabilizing the drug-DNA complex. The introduction of side chains, particularly those with basic functionalities, can also influence the binding mode and strength. The configuration of chiral centers within these side chains can also impact the cytotoxic activity of the compounds. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies are often employed to correlate the structural features of these derivatives with their biological activity. These studies have indicated that properties such as hydrophobicity and electronic parameters are significant determinants of the cytotoxic effects of anthraquinone derivatives.
Computational Studies on Molecular Interactions and Selectivity
Computational methods, particularly molecular docking, have become indispensable tools for investigating the interactions of 1-amino-4-methylanthracene-9,10-dione derivatives with macromolecular targets at an atomic level. These studies provide insights into the binding modes, affinities, and selectivity of these compounds, guiding the design of more potent and specific agents.
Molecular docking simulations are widely used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or DNA. This information is crucial for understanding the mechanism of action of these compounds.
DNA Intercalation: As mentioned, a primary mode of action for many anthraquinone-based anticancer agents is their ability to intercalate into the DNA double helix. Molecular docking studies can model this process, revealing the specific interactions between the anthraquinone derivative and the DNA base pairs. These simulations can help to rationalize the sequence specificity of certain derivatives and the role of substituents in stabilizing the intercalated complex.
Enzyme Inhibition: Besides DNA, various enzymes are important targets for anticancer drugs. Molecular docking studies have been performed to investigate the binding of aminoanthraquinone derivatives to enzymes such as topoisomerase II and protein kinases. neuroquantology.com
Topoisomerase II: This enzyme is crucial for managing DNA topology during replication. Some anthraquinone derivatives can trap the enzyme-DNA complex, leading to double-strand breaks and cell death. Docking studies can identify the key amino acid residues in the enzyme's active site that interact with the drug, providing a basis for designing more effective inhibitors. neuroquantology.com
Protein Kinases: These enzymes are key regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Several studies have explored the potential of anthraquinone derivatives as kinase inhibitors. For instance, molecular docking of aminoanthraquinone derivatives into the ATP-binding site of kinases like p21-activated kinase 4 (PAK4) has been performed. researchgate.net These studies have identified compounds with high binding affinities and have elucidated the specific hydrogen bonding and hydrophobic interactions that contribute to their inhibitory activity. researchgate.net
The following table presents representative data from molecular docking studies of anthraquinone derivatives with various biological targets:
| Derivative Type | Macromolecular Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Aminoanthraquinone Schiff bases | p21-activated kinase 4 (PAK4) | -8.7 to -9.7 | Lys473, Leu475 |
| General Anthraquinone Derivatives | DNA Topoisomerase IIα | -7.6 to -8.9 | LYS638, ASN790, GLN805 |
| 1-Amino-4-hydroxyanthraquinone | Calf Thymus DNA | Not explicitly stated as binding energy | Intercalation between base pairs |
Quantitative Structure-Activity Relationship (QSAR) Analysis in Chemical Systems
Quantitative Structure-Activity Relationship (QSAR) studies for anthraquinone derivatives, a class that includes 1-Amino-4-methylanthracene-9,10-dione, have been instrumental in elucidating the key molecular features that govern their biological and chemical activities. While specific QSAR models exclusively for 1-Amino-4-methylanthracene-9,10-dione are not extensively documented in publicly available research, broader studies on aminoanthraquinone derivatives provide a solid framework for understanding its structure-activity profile.
A notable 3D-QSAR study on a series of anthraquinone derivatives as inhibitors of Phosphoglycerate Mutase 1 (PGAM1), an enzyme overexpressed in various cancers, highlights the importance of steric and electrostatic fields in determining inhibitory activity. nih.govresearchgate.netnih.gov The models, developed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), demonstrated high predictive power. nih.govresearchgate.netnih.gov
For the CoMFA model, the statistical parameters indicated a robust and predictive model, with a cross-validated correlation coefficient (q²) of 0.81 and a non-cross-validated correlation coefficient (r²) of 0.97. nih.govresearchgate.net The CoMSIA model also showed excellent statistical significance with a q² of 0.82 and an r² of 0.96. nih.govresearchgate.net These models reveal that modifications to the anthraquinone scaffold, such as the introduction of different substituents, significantly impact the compound's interaction with the target protein.
The contour maps generated from these 3D-QSAR models provide a visual representation of the structure-activity relationships. For instance, sterically favorable regions identified near certain positions on the anthraquinone ring suggest that bulky substituents would enhance activity, whereas other areas might require smaller groups to avoid steric hindrance. Similarly, electrostatic contour maps indicate regions where electropositive or electronegative groups are preferred. While these studies did not specifically focus on the 1-amino-4-methyl substitution, the principles derived are applicable. The methyl group at the 4-position, being a small, lipophilic group, would influence the local steric and hydrophobic interactions.
Table 1: Statistical Parameters of 3D-QSAR Models for Anthraquinone Derivatives as PGAM1 Inhibitors
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) |
|---|---|---|
| CoMFA | 0.81 | 0.97 |
| CoMSIA | 0.82 | 0.96 |
Data derived from a study on a series of anthraquinone derivatives. nih.govresearchgate.net
Binding Mode Analysis and Interaction Mechanisms
Molecular docking and molecular dynamics (MD) simulations provide a dynamic and detailed view of the binding modes and interaction mechanisms of anthraquinone derivatives with their biological targets. These computational techniques have been applied to various aminoanthraquinone derivatives to understand their interactions with proteins and DNA.
In a study involving anthraquinone derivatives as PGAM1 inhibitors, molecular docking simulations revealed that these compounds bind to a specific pocket of the enzyme. nih.govnih.gov The binding is stabilized by a network of interactions with key amino acid residues. The decomposition of the binding free energy identified residues such as Phe22, Lys100, Val112, Trp115, and Arg116 as playing a crucial role in the ligand-binding process. nih.govresearchgate.net Hydrogen bond analysis further showed that residues Arg90, Trp115, and Arg116 form stable hydrogen bonds with the inhibitors. nih.govresearchgate.net
For a compound like 1-Amino-4-methylanthracene-9,10-dione, the amino group at the 1-position is a potential hydrogen bond donor, while the keto groups of the anthraquinone core can act as hydrogen bond acceptors. The methyl group at the 4-position can engage in hydrophobic interactions with nonpolar residues within the binding pocket.
Molecular docking studies of other aminoanthraquinone derivatives targeting different proteins, such as the human serine/threonine kinase PAK4, have also been conducted. These studies revealed that amino-derivatized anthraquinones can bind to both the catalytic and allosteric sites of the kinase. For instance, a tryptophan-based anthraquinone derivative demonstrated high binding affinity, with docking scores of -9.3 and -8.7 kcal/mol at two different cavities of PAK4. researchgate.net This suggests that the core anthraquinone structure serves as a versatile scaffold for designing inhibitors that can target different sites on a protein.
The interaction of aminoanthraquinone derivatives with DNA has also been a subject of computational analysis. These planar molecules can intercalate between the base pairs of the DNA double helix. The amino substituents play a significant role in the stability of the DNA-drug complex, often forming hydrogen bonds with the phosphate (B84403) backbone or the base pairs.
Table 2: Key Amino Acid Residues Involved in the Binding of Anthraquinone Derivatives to PGAM1
| Amino Acid Residue | Type of Interaction |
|---|---|
| Phe22 | van der Waals |
| Arg90 | Hydrogen Bond |
| Lys100 | van der Waals |
| Val112 | van der Waals |
| Trp115 | Hydrogen Bond, van der Waals |
| Arg116 | Hydrogen Bond, van der Waals |
Data derived from molecular dynamics simulations of anthraquinone inhibitors with PGAM1. nih.govresearchgate.net
Applications in Advanced Materials and Chemical Technologies
Organic Materials Science
The unique photochemical and electronic properties of the anthraquinone (B42736) scaffold are central to its application in the creation of novel organic materials.
Development of Advanced Dyes, Pigments, and Luminophores
The anthracene-9,10-dione core is a powerful chromophore, and chemical modifications to this structure are a fundamental strategy for creating a wide spectrum of dyes and pigments. The introduction of electron-donating groups, such as amino (-NH2) and methyl (-CH3) groups, at specific positions on the anthraquinone ring system alters the electronic distribution within the molecule. This, in turn, modifies the energy of its molecular orbitals and shifts the wavelength of light it absorbs, resulting in a distinct color.
For instance, related compounds are well-established as dye intermediates and commercial colorants. dyestuffintermediates.com 1-Amino-4-hydroxyanthracene-9,10-dione is known commercially as Disperse Red 15, a dye used in various applications. nih.govcymitquimica.com Similarly, 1-amino-2-methylanthracene-9,10-dione is classified as Disperse Orange 11. lca-data.com The specific combination of an amino group at the 1-position and a methyl group at the 4-position in 1-Amino-4-methylanthracene-9,10-dione suggests it would function effectively as a chromophore, likely producing colors in the orange-to-red region of the visible spectrum. These compounds are valued for their stability and are foundational in creating colorants for textiles, polymers, and other materials.
| Compound Name | CAS Number | Common Name/Use |
| 1-Amino-4-bromo-2-methylanthracene-9,10-dione | 81-50-5 | Dye Intermediate dyestuffintermediates.com |
| 1-Amino-4-hydroxyanthracene-9,10-dione | 116-85-8 | C.I. Disperse Red 15 nih.govcymitquimica.com |
| 1-Amino-2-methylanthracene-9,10-dione | 82-28-0 | C.I. Disperse Orange 11 lca-data.com |
| 1-Aminoanthracene-9,10-dione | 82-45-1 | Dye Intermediate (Fast Red AL) nih.gov |
Components in Organic Light-Emitting Devices (OLEDs)
Anthraquinone derivatives are investigated for their potential use in organic electronics, including OLEDs, due to their electron-accepting capabilities and stable molecular framework. While specific studies detailing the performance of 1-Amino-4-methylanthracene-9,10-dione in OLEDs are not broadly documented, the general class of anthraquinones is explored for roles as electron-transport materials or as hosts for emissive dopants. The electron-withdrawing nature of the dione (B5365651) groups facilitates electron injection and transport, a critical function in the emissive layer of an OLED. The amino and methyl substituents can be used to fine-tune the material's energy levels (HOMO/LUMO) to better match other layers in the device, potentially improving efficiency and stability.
Organic Semiconductors and Photovoltaic Applications
The electron-accepting properties of the anthraquinone core make it a viable building block for non-fullerene acceptors in organic solar cells (OSCs). researchgate.net In these devices, a blend of a donor and an acceptor material absorbs light to create excitons, which are then separated into charges at the donor-acceptor interface. Research has demonstrated the synthesis of novel acceptors using the 9,10-anthraquinone moiety as a core electron-withdrawing unit. researchgate.net These materials exhibit broad absorption spectra and appropriate LUMO (Lowest Unoccupied Molecular Orbital) energy levels necessary for efficient charge separation when paired with common donor polymers like P3HT. researchgate.net The incorporation of substituents like amino and methyl groups onto the anthraquinone skeleton allows for the tuning of solubility, molecular packing, and electronic energy levels, which are critical parameters for optimizing the performance of organic photovoltaic devices.
Thermochromic and Photochromic Materials
Thermochromic and photochromic materials change color in response to heat and light, respectively. This behavior often arises from a reversible change in the molecular structure. While specific evidence for these properties in 1-Amino-4-methylanthracene-9,10-dione is not prominent, the anthraquinone scaffold can be incorporated into larger molecular systems designed to exhibit such phenomena. For example, intramolecular proton transfer, which can be influenced by temperature or light, is a known mechanism in some hydroxy-substituted anthraquinones that leads to color changes. The amino group in 1-Amino-4-methylanthracene-9,10-dione could potentially participate in similar light- or heat-induced tautomerization or conformational changes if integrated into a suitable molecular design.
Supramolecular Organization and Self-Assembly in Material Design
Self-assembly is a process where molecules spontaneously organize into ordered structures through noncovalent interactions such as hydrogen bonding, π–π stacking, and van der Waals forces. ljmu.ac.uk These organized architectures can exhibit enhanced material properties. The structure of 1-Amino-4-methylanthracene-9,10-dione is well-suited for participating in such interactions. The amino group is a hydrogen bond donor, while the ketone groups can act as hydrogen bond acceptors. Furthermore, the large, flat aromatic surface of the anthracene (B1667546) core is ideal for π–π stacking interactions. By leveraging these features, derivatives of this compound could be designed to form ordered nanostructures like fibers, sheets, or columns. Such controlled molecular arrangement is crucial in creating materials with anisotropic properties, for example, to enhance charge transport along a specific direction in an organic semiconductor. rsc.org
Chemical Sensing and Analytical Chemistry Applications
Anthraquinone derivatives have found utility as valuable tool compounds in biochemical and pharmacological studies and as platforms for chemical sensors. researchgate.net Their inherent chromophoric and sometimes fluorescent properties make them excellent candidates for developing chemosensors. A sensor molecule can be designed by attaching a specific receptor unit to the 1-Amino-4-methylanthracene-9,10-dione core. Upon binding of a target analyte (e.g., a metal ion, anion, or biomolecule) to the receptor, the electronic properties of the anthraquinone system would be perturbed, leading to a detectable change in its color (colorimetric sensing) or fluorescence (fluorometric sensing). The amino group provides a convenient chemical handle for synthetically attaching such receptor moieties, making this compound a versatile platform for creating new analytical tools.
Industrial Chemical Processes and Catalysis
Anthraquinone derivatives have long been established as important catalysts in large-scale industrial processes, notably in the production of hydrogen peroxide and in the pulp and paper industry.
The anthraquinone process is the most common industrial route for producing hydrogen peroxide. This process involves the hydrogenation of an anthraquinone derivative to the corresponding hydroquinone, followed by oxidation with air to regenerate the anthraquinone and produce hydrogen peroxide. nih.gov While specific public domain research on the direct use of 1-amino-4-methylanthracene-9,10-dione in this process is limited, its structural similarity to the alkylanthraquinones typically used suggests its potential applicability within this catalytic cycle.
Anthraquinone and its derivatives are widely used as digestion catalysts in alkaline pulping processes, such as the kraft process. researchgate.net The addition of a small amount of an anthraquinone catalyst accelerates the delignification process, leading to increased pulp yield and a reduction in the consumption of cooking chemicals. researchgate.net While specific studies naming 1-amino-4-methylanthracene-9,10-dione were not identified, research into safer and more efficient alternatives like 2-Methyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione (Me-THAD) highlights the ongoing development in this area. researchgate.net
Energy Conversion Applications
The redox-active nature of the quinone moiety makes anthraquinone derivatives promising candidates for applications in energy storage and conversion, such as in organic batteries and dye-sensitized solar cells.
There is growing research into using organic compounds as electrode materials for lithium-ion and sodium-ion batteries to replace traditional inorganic materials. Anthraquinone derivatives are particularly attractive for organic cathodes due to their ability to undergo reversible redox reactions. researchgate.netresearchgate.net Studies on compounds like sodium 9,10-anthraquinone-2,6-disulfonate have shown highly stable specific capacities over hundreds of cycles. researchgate.net While small molecule quinones can suffer from dissolution in electrolytes, molecular engineering strategies are being developed to enhance stability and performance. researchgate.netmdpi.com The electrochemical performance, including capacity and cycle life, of anthraquinone-based cathodes is an active area of investigation. researchgate.netpku.edu.cn
Table 2: Performance of Selected Anthraquinone-based Organic Cathodes
| Compound | Battery Type | Specific Capacity | Cycle Life |
|---|---|---|---|
| Sodium 9,10-anthraquinone-2,6-disulfonate (Na2AQ26DS) | Li-ion | 123 mAh g⁻¹ at 50 mA g⁻¹ | 900 cycles researchgate.net |
| Sodium 9,10-anthraquinone-2,6-disulfonate (Na2AQ26DS) | Na-ion | ~120 mAh g⁻¹ at 50 mA g⁻¹ | 300 cycles researchgate.net |
Anthraquinone dyes have been investigated as sensitizers in dye-sensitized solar cells (DSSCs) due to their strong absorption in the visible spectrum and high molar extinction coefficients. researchgate.net However, their performance in DSSCs has often been limited. researchgate.net Research suggests that while these dyes can harvest light effectively, issues such as poor electron injection from the photoexcited dye into the semiconductor (e.g., TiO2) can result in low power conversion efficiency. researchgate.net Despite these challenges, the broad applicability and tunable properties of anthraquinones continue to make them subjects of interest in the development of new materials for solar energy conversion. researchgate.netresearchgate.net
Q & A
Q. What are the optimal synthetic routes for preparing 1-Amino-4-methylanthracene-9,10-dione, and how do reaction conditions influence yield and purity?
The synthesis typically involves nitration of anthracene-9,10-dione at the 1-position, followed by reduction of the nitro group to an amine. The methyl group at the 4-position can be introduced via Friedel-Crafts alkylation or nucleophilic substitution under basic conditions. For example, using methyl iodide in the presence of a Lewis acid (e.g., AlCl₃) facilitates alkylation . Critical factors include temperature control (80–120°C for nitration) and solvent selection (e.g., DMF or THF for alkylation). Yield optimization requires monitoring intermediates via TLC or HPLC, with typical purity >95% achieved via recrystallization in ethanol .
Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR : and NMR confirm substitution patterns (e.g., methyl group at δ ~2.3 ppm and aromatic protons at δ 7.5–8.5 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity, with retention times calibrated against standards .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions ([M+H] at m/z 266.1) and fragmentation patterns .
- X-ray Crystallography : SHELXL software resolves crystal structures, particularly for studying planarity and substituent orientation .
Advanced Research Questions
Q. How do the positions of the amino and methyl groups influence DNA intercalation and telomerase inhibition?
The 1,4-substitution pattern enables dual-groove DNA binding via a "threading intercalation" mode, where the methyl group stabilizes hydrophobic interactions with the minor groove, while the amino group forms hydrogen bonds with the phosphate backbone . Telomerase inhibition is concentration-dependent (IC₅₀ ~4–11 µM), assessed via TRAP (Telomeric Repeat Amplification Protocol) assays. Comparative studies with 1,5- or 2,6-disubstituted analogs show reduced activity, highlighting the critical role of substitution geometry .
Q. What computational approaches best predict the electronic properties and reactivity of this compound?
- DFT Calculations : B3LYP/6-31G(d) models predict HOMO-LUMO gaps (~3.2 eV) and charge distribution, explaining redox behavior in electrochemical studies (e.g., E = -0.85 V vs. SCE) .
- TDDFT : Simulates UV-Vis spectra (λ ~480 nm) to correlate with experimental absorbance, identifying charge-transfer transitions between the amino group and anthraquinone core .
- Molecular Dynamics : Simulations in explicit solvent (e.g., water/ethanol) model solvation effects on binding kinetics to DNA .
Q. How can contradictory data on biological activity (e.g., cytotoxicity vs. specificity) be resolved?
Discrepancies arise from variations in cell lines (e.g., HeLa vs. MCF-7), assay conditions (e.g., serum-free media), or metabolite interference. Mitigation strategies include:
- Dose-Response Curves : Test across 3–5 log concentrations to distinguish IC₅₀ values from nonspecific toxicity .
- ROS Scavengers : Add antioxidants (e.g., NAC) to isolate DNA damage from oxidative stress mechanisms .
- Competitive Binding Assays : Use ethidium bromide displacement to quantify DNA binding affinity (K ~10 M) .
Methodological Challenges and Solutions
Q. How to address low solubility in aqueous buffers for in vitro assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
